Rinderine
Overview
Description
Rinderine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly those belonging to the Boraginaceae family. Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities. This compound, along with its isomers such as echinatine and intermedine, is often studied for its potential toxicological and pharmacological properties .
Mechanism of Action
Target of Action
Rinderine, also known as Heliotridine trachelanthate, is a pyrrolizidine alkaloid
Mode of Action
Pyrrolizidine alkaloids are known to be metabolized in the liver to produce toxic metabolites that can bind to proteins and dna, leading to cellular damage . This process can result in a variety of effects, including liver damage, lung damage, and other toxic effects.
Biochemical Pathways
Pyrrolizidine alkaloids are known to be metabolized in the liver via the cytochrome p450 enzyme system . The metabolites produced can then interact with various biochemical pathways, leading to cellular damage and other toxic effects.
Pharmacokinetics
Pyrrolizidine alkaloids are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Pyrrolizidine alkaloids are known to cause cellular damage, particularly in the liver and lungs, due to the production of toxic metabolites . These effects can lead to a variety of health problems, including liver disease and lung disease.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect the metabolism of this compound, potentially influencing its toxicity . Additionally, factors such as pH and temperature can affect the stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rinderine typically involves the extraction from plant sources, particularly from species within the Boraginaceae family. The extraction process often includes:
Solvent Extraction: Using solvents like methanol or ethanol to extract the alkaloids from the plant material.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. advancements in biotechnological methods, such as in vitro culture of plant tissues, have been explored to produce this compound and other pyrrolizidine alkaloids on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Rinderine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Epimerization: This reaction involves the conversion of this compound to its isomer, intermedine, under specific conditions.
Esterification: this compound can react with acids to form esters, which are often studied for their biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Acids: Organic acids like acetic acid are used in esterification reactions.
Catalysts: Acidic or basic catalysts may be employed to facilitate epimerization and esterification reactions.
Major Products:
N-oxides: Formed through oxidation.
Intermedine: An isomer formed through epimerization.
Esters: Various esters formed through esterification reactions.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity and synthesis of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its toxicological effects, particularly its hepatotoxicity, and potential therapeutic applications.
Industry: Explored for its potential use in developing natural pesticides and pharmaceuticals
Comparison with Similar Compounds
Rinderine is often compared with other pyrrolizidine alkaloids such as:
- Echinatine
- Intermedine
- Lycopsamine
- Indicine
Uniqueness:
- Structural Differences: While these compounds share a similar core structure, subtle differences in their side chains and stereochemistry result in varying biological activities.
- Biological Activity: this compound is unique in its specific interactions with DNA and proteins, which may differ from its isomers and analogs .
Properties
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-ZRQNBYAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-84-1 | |
Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6029-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rinderine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RINDERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17O052O4FA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RINDERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3531 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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